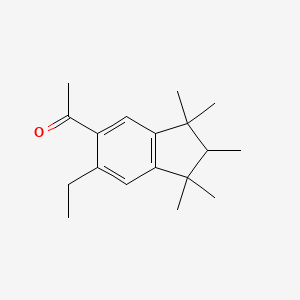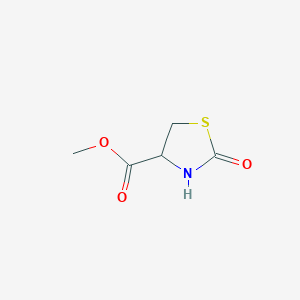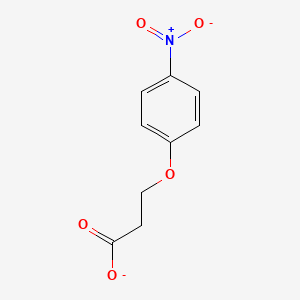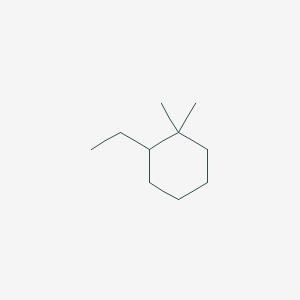
2-Ethyl-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with an ethyl group and two methyl groups at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1-dimethylcyclohexane, an ethyl group can be introduced at the 2-position using ethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl-1,1-dimethylcyclohexanol, ethyl-1,1-dimethylcyclohexanone, or corresponding carboxylic acids.
Reduction: Formation of simpler hydrocarbons like ethylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-ethyl-1,1-dimethylcyclohexyl chloride.
Applications De Recherche Scientifique
2-Ethyl-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound in studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 2-Ethyl-1,1-dimethylcyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s conformational stability and steric effects play a crucial role in its reactivity and interactions. The presence of bulky substituents like ethyl and methyl groups influences its conformational preferences and steric hindrance, affecting its chemical behavior.
Comparaison Avec Des Composés Similaires
1,1-Dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylcyclohexane: Lacks the additional methyl groups, resulting in different conformational preferences.
1,2-Dimethylcyclohexane: Has methyl groups at different positions, leading to different steric interactions.
Uniqueness: 2-Ethyl-1,1-dimethylcyclohexane is unique due to the specific arrangement of its substituents, which significantly influences its conformational stability and reactivity. The presence of both ethyl and methyl groups at the 1-position creates a distinct steric environment, making it an interesting compound for conformational studies and synthetic applications.
Propriétés
Numéro CAS |
824-15-7 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
2-ethyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-9-7-5-6-8-10(9,2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
HIVFIUIKABOGIO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


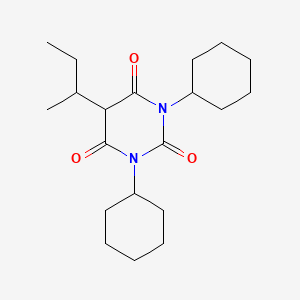
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

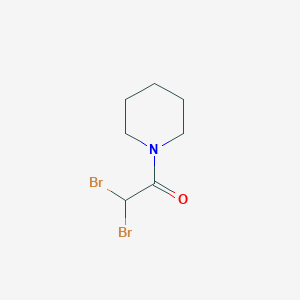
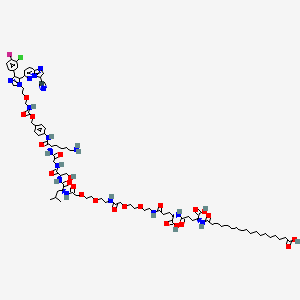

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
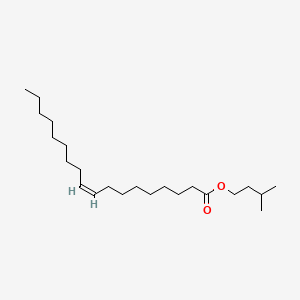
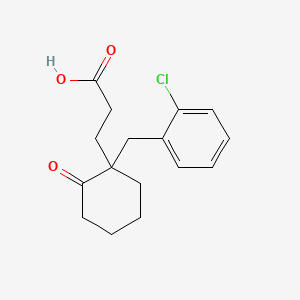
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
